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(KDO)2-lipid IVA(6-) -

(KDO)2-lipid IVA(6-)

Catalog Number: EVT-1596819
CAS Number:
Molecular Formula: C84H148N2O37P2-6
Molecular Weight: 1840 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(KDO)2-lipid IVA(6-) is (KDO)2-lipid IVA deprotonated at both phosphono groups and at the uronic acid carboxy groups. It is the major species at pH 7.3. It is a conjugate base of a (KDO)2-lipid IVA.
Overview

(KDO)2-lipid IVA(6-) is a significant compound in the biosynthesis of lipopolysaccharides, particularly in Escherichia coli. It serves as a precursor in the formation of lipid A, which is a critical component of the outer membrane of Gram-negative bacteria. This compound is characterized by its unique structure, which includes two residues of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) linked to lipid IVA, contributing to its biological activity and immunogenic properties.

Source

(KDO)2-lipid IVA(6-) is primarily derived from Escherichia coli, where it plays a vital role in the synthesis of lipopolysaccharides. The enzymatic processes involved in its biosynthesis are well-documented in various studies, including those published in PLOS ONE and PubMed Central, which detail the intricate pathways leading to its formation and modification .

Classification

This compound falls under the category of glycolipids and specifically belongs to the class of lipopolysaccharides. It can be classified further based on its structural components, which include:

  • Glycosylated Lipid: Contains sugar moieties.
  • Biosynthetic Precursor: Serves as an intermediate in lipid A synthesis.
Synthesis Analysis

Methods

The synthesis of (KDO)2-lipid IVA(6-) involves several key enzymatic steps. Initially, lipid IVA undergoes modification through the action of KdtA, which catalyzes the transfer of two KDO sugars to the lipid backbone. This process is crucial for generating the KDO2-lipid IVA intermediate .

Technical Details

  • Enzymatic Pathway: The pathway includes multiple enzymes such as LpxA, LpxB, LpxK, and KdtA. Each enzyme plays a specific role in modifying lipid IVA to produce (KDO)2-lipid IVA(6-).
  • Reaction Conditions: The reactions typically occur within the inner membrane of E. coli, where substrate concentrations and enzyme activities are carefully regulated to ensure efficient biosynthesis.
Molecular Structure Analysis

Structure

The molecular structure of (KDO)2-lipid IVA(6-) consists of:

  • Backbone: A diglucosamine backbone derived from lipid IVA.
  • KDO Residues: Two 3-deoxy-D-manno-oct-2-ulosonic acid residues attached to the 6' position of the diglucosamine backbone.

Data

The molecular formula for (KDO)2-lipid IVA(6-) is C₁₄H₂₅N₂O₁₂P₂, with a molecular weight of approximately 1405.7 g/mol . The compound's structure can be represented as foll

Biosynthesis and Enzymatic Pathways

The Raetz Pathway: Role in Kdo2-lipid A and IVA Synthesis

The Raetz pathway (named after Christian R. H. Raetz) is the conserved biosynthetic route for Kdo2-lipid A and its precursor Kdo2-lipid IVA in Gram-negative bacteria. This pathway comprises nine sequential enzymatic steps, initiating in the cytoplasm and concluding at the inner membrane. The process begins with UDP-GlcNAc (uridine diphosphate N-acetylglucosamine), which undergoes acylation, deacetylation, and further acylations to form lipid IVA. Subsequent steps attach two Kdo (3-deoxy-D-manno-octulosonic acid) residues, yielding Kdo2-lipid IVA (C84H154N2O37P2; MW 1846.06 Da) [1] [6]. Kdo2-lipid IVA serves as the core structure for mature Kdo2-lipid A, which anchors lipopolysaccharide (LPS) in the outer membrane. The pathway’s conservation makes it essential for bacterial viability and a target for novel antibiotics [1] [2].

Table 1: Key Intermediates in the Raetz Pathway

IntermediateEnzymes InvolvedFunction
UDP-GlcNAcLpxAInitial substrate
UDP-3-O-acyl-GlcNAcLpxCDeacetylation (committed step)
UDP-2,3-diacyl-GlcNLpxDN-acylation
Lipid X + UDP-2,3-diacyl-GlcNLpxH/LpxIPyrophosphate hydrolysis
Lipid IVALpxBDisaccharide formation
Kdo2-lipid IVAKdtA (WaaA)Kdo disaccharide attachment

Enzymatic Specificity of LpxA, LpxC, and LpxD in Acyl Transfer Reactions

The initial acyl transfer reactions exhibit precise substrate selectivity:

  • LpxA: Catalyzes reversible transfer of a 3-OH fatty acid (typically C14 in E. coli) from acyl carrier protein (ACP) to the 3-OH position of UDP-GlcNAc. Its active site acts as a "hydrocarbon ruler," ensuring strict acyl-chain length specificity. Single amino acid substitutions (e.g., Ser→Leu) enable incorporation of shorter chains (C10–C12) [1].
  • LpxC: A Zn2+-dependent deacetylase that irreversibly removes the acetyl group from UDP-3-O-acyl-GlcNAc. This committed step lacks homology with other deacetylases, making LpxC a prime antibiotic target [1] [4].
  • LpxD: Transfers a second 3-OH acyl chain to the glucosamine nitrogen, forming UDP-2,3-diacyl-GlcN. Like LpxA, it functions as a homotrimer with stringent acyl-chain selectivity [1].

Table 2: Acyl-Transfer Enzymes in Early Lipid A Biosynthesis

EnzymeReactionStructureSubstrate Specificity
LpxAUDP-GlcNAc 3-O-acylationHomotrimerC14 acyl chains (in E. coli)
LpxCUDP-3-O-acyl-GlcNAc deacetylationMonomer, Zn2+-dependentIrreversible committed step
LpxDUDP-3-O-acyl-GlcN N-acylationHomotrimerN-acyl-ACP transfer

Evolutionary Divergence of Kdo2-lipid IVA Biosynthesis Across Bacterial Taxa

The canonical nine-enzyme Raetz pathway is not universal among Gram-negative bacteria. Genomic analyses reveal:

  • Proteobacterial Specialization: The complete pathway occurs only in Group II Gammaproteobacteria (e.g., Escherichia, Vibrio). Other Proteobacteria (e.g., Pseudomonas) lack LpxM, while Betaproteobacteria like Nitrosomonas europaea retain only LpxK [3].
  • Non-Proteobacterial Variants: Cyanobacteria and environmental Gram-negative bacteria utilize simpler pathways. For example, Haemophilus influenzae synthesizes mono-Kdo–lipid IVA instead of Kdo2-lipid IVA [3] [5].
  • Exceptions: Some bacteria classified as Gram-negative (e.g., Wolbachia) lack all nine enzymes, suggesting alternative membrane anchor strategies [3].

Gene Duplication Events and Functional Specialization in Lipid A-Modifying Enzymes

Gene duplications have driven functional diversification in lipid A biosynthesis:

  • lpxA/lpxD Divergence: These acyltransferases share 45% sequence similarity, indicating an ancient duplication event. Subsequent lineage-specific duplications occurred (e.g., lpxD in Gloeobacter violaceus) [3] [4].
  • lpxH/lpxH2: A duplication within Proteobacteria generated lpxH, encoding a pyrophosphatase. lpxH2 persists in Alpha- and Betaproteobacteria but is lost in Group II Gammaproteobacteria (except Shewanella) [3].
  • lpxL/lpxM: lpxM arose via duplication of lpxL in Group II Gammaproteobacteria. LpxL adds a secondary lauroyl (C12) chain, while LpxM adds a myristoyl (C14) chain, refining membrane fluidity [1] [3].

Table 3: Gene Duplication Events in Lipid A Biosynthesis

Duplicated Gene PairSequence SimilarityEvolutionary OriginFunctional Outcome
lpxA / lpxD45%Early Gram-negative bacteriaAcyl chain incorporation at C-3/N
lpxH / lpxH242%Within ProteobacteriaUDP-diacyl-GlcN pyrophosphatase
lpxL / lpxM47%Group II GammaproteobacteriaSecondary acyl chain addition

Role of KdtA in Kdo Sugar Attachment to Lipid IVA

KdtA (WaaA) catalyzes the transfer of Kdo residues to lipid IVA. Its function varies taxonomically:

  • Bi-functional KdtA: In E. coli, KdtA attaches two Kdo residues (α-2→4 and α-2→6) to lipid IVA, forming Kdo2-lipid IVA. This step is essential for outer membrane integrity [1] [5].
  • Mono-functional KdtA: Haemophilus influenzae KdtA homolog (50% identity to E. coli) transfers only one Kdo residue (α-2→6). This product, Kdo-lipid IVA (m/z 1626.0), is further phosphorylated by a kinase to form Kdo-lipid IVA 4′-phosphate (m/z 1703.9) [5].
  • Structural Determinants: KdtA’s mono- vs. bi-functionality depends on active-site architecture. H. influenzae KdtA cannot efficiently add a second Kdo, but its product (Kdo-lipid IVA) serves as a substrate for E. coli KdtA [5].

Properties

Product Name

(KDO)2-lipid IVA(6-)

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

Molecular Formula

C84H148N2O37P2-6

Molecular Weight

1840 g/mol

InChI

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/p-6/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1

InChI Key

XAOLJGCZESYRFT-VHSKNIDJSA-H

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

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